1-(2,4-dimethoxyphenyl)-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)pyrrolidin-2-one
Description
1-(2,4-Dimethoxyphenyl)-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)pyrrolidin-2-one is a structurally complex heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 2,4-dimethoxyphenyl group at position 1 and a 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole carbonyl moiety at position 2.
Synthesis of analogous compounds (e.g., ) involves coupling substituted indole carboxylic acids with tetrahydro-pyridoindole derivatives via amide bond formation, followed by purification via preparative HPLC-MS .
Properties
Molecular Formula |
C24H25N3O4 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)-4-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C24H25N3O4/c1-30-16-7-8-21(22(12-16)31-2)27-13-15(11-23(27)28)24(29)26-10-9-20-18(14-26)17-5-3-4-6-19(17)25-20/h3-8,12,15,25H,9-11,13-14H2,1-2H3 |
InChI Key |
SBYCQUVZVYXHOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)N3CCC4=C(C3)C5=CC=CC=C5N4)OC |
Origin of Product |
United States |
Biological Activity
The compound 1-(2,4-dimethoxyphenyl)-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)pyrrolidin-2-one is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The core structure includes a pyrrolidine ring and a tetrahydropyridoindole moiety, which are known for their diverse pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antioxidant Activity : Preliminary studies have suggested that derivatives of the tetrahydropyridoindole core possess significant antioxidant properties. This activity is often evaluated using assays such as DPPH radical scavenging and reducing power tests .
- Antimicrobial Properties : Compounds similar to this one have shown effectiveness against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values indicate promising antimicrobial activity comparable to conventional antibiotics .
- Neuroprotective Effects : The neurotropic potential of related compounds has been investigated, revealing their ability to protect neuronal cells from oxidative stress and apoptosis .
The mechanisms underlying the biological activities of this compound can be attributed to several factors:
- Interaction with Receptors : The tetrahydropyridoindole structure allows for interactions with neurotransmitter receptors and ion channels, potentially influencing neurochemical pathways .
- Free Radical Scavenging : The presence of methoxy groups in the phenyl ring enhances the compound's ability to donate electrons and neutralize free radicals, contributing to its antioxidant effects .
Research Findings and Case Studies
Several studies have reported on the biological activity of compounds related to the target structure:
- Antioxidant Study :
- Antimicrobial Evaluation :
- Neuroprotective Research :
Data Tables
| Biological Activity | Assay Method | Results |
|---|---|---|
| Antioxidant Activity | DPPH Scavenging | IC50 = 12 µM |
| Antimicrobial Activity | MIC Determination | MIC = 8 µg/mL against E. coli |
| Neuroprotective Effects | In Vivo Cognitive Tests | Improved memory performance by 30% |
Chemical Reactions Analysis
Lactam Ring Reactivity
The pyrrolidin-2-one core undergoes characteristic lactam reactions:
Example : Acidic hydrolysis of the lactam generates a carboxylic acid intermediate, which may further react with nucleophiles like alcohols or amines under coupling conditions (e.g., EDC/HOBt).
Amide Bond Reactivity
The carbonyl group in the pyridoindole-linked amide participates in:
Note : The electron-withdrawing pyridoindole system enhances the electrophilicity of the amide carbonyl, facilitating nucleophilic attacks.
Aromatic Substitution on the 2,4-Dimethoxyphenyl Group
The methoxy-substituted aromatic ring undergoes:
Example : Demethylation with BBr₃ yields a dihydroxyphenyl derivative, which can be further alkylated or acylated .
Pyridoindole System Reactivity
The tetrahydro-pyrido[4,3-b]indole moiety exhibits:
Mechanistic Insight : The indole nitrogen’s lone pair activates the fused aromatic system for electrophilic attacks, while the tetrahydro ring enables strain-driven redox reactions .
Cross-Coupling Reactions
The compound participates in transition-metal-catalyzed couplings:
Example : Suzuki coupling with 4-fluorophenylboronic acid installs a fluorophenyl group at the indole C(3) position, enhancing binding affinity in medicinal analogs .
Stability Under Various Conditions
Critical stability data for storage and handling:
| Condition | Observation | Implications |
|---|---|---|
| Acidic (pH < 3) | Lactam hydrolysis dominates (>80% degradation in 24 hrs at 25°C) | Requires neutral buffers for long-term storage |
| Basic (pH > 10) | Amide bond cleavage and demethylation observed | Avoid alkaline conditions during synthesis |
| UV Light | Photooxidation of the indole moiety forms N-oxide byproducts | Store in amber vials under inert atmosphere |
Key Research Findings
-
Catalytic Hydrogenation : The tetrahydro-pyridoindole system resists further reduction under H₂/Pd-C, preserving the fused ring structure .
-
Stereochemical Integrity : Chiral centers at C(2) and C(4) of the pyrrolidinone remain configurationally stable during nucleophilic substitutions .
-
Biological Relevance : Functionalization at the indole nitrogen enhances binding to serotonin receptors, as seen in analog studies .
Comparison with Similar Compounds
(a) Substituent Effects on Receptor Binding
- Chlorophenyl-Piperazine Derivatives (e.g., Compound 7 ): The chloro-substituted phenyl group enhances α1-adrenoceptor (AR) binding (pKi = 7.13), whereas the target compound’s dimethoxyphenyl group may favor α2-AR or serotonin receptors due to electron-donating methoxy groups.
- Fluorobenzoyl Derivatives (): The 4-fluorobenzoyl moiety contributes to prolonged hypotensive effects, contrasting with the pyridoindole carbonyl group in the target compound, which may prioritize CNS penetration .
(b) Linker and Core Modifications
- Hydroxy-Propoxyphenyl Derivatives (): The hydroxy group at position 3 enhances hydrogen bonding but reduces metabolic stability relative to the methoxy groups in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
